Cas no 20913-18-2 (Obtucarbamate B)

Obtucarbamate B 化学的及び物理的性質
名前と識別子
-
- Obtucarbamate B
- 2-Methyl-1,3-phenylenedicarbamic acid methyl ester
- Dimethyl toluene-2,6-dicarbamate
- [ "" ]
- G68675
- CHEMBL3966431
- HY-N3162
- Carbamic acid, N,N'-(2-methyl-1,3-phenylene)bis-, C,C'-dimethyl ester
- 20913-18-2
- methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate
- SCHEMBL7785858
- CS-0023399
- AC-34180
- DA-76366
- ObtucarbamateB
- METHYL N-{3-[(METHOXYCARBONYL)AMINO]-2-METHYLPHENYL}CARBAMATE
- AKOS032948254
- Dimethyl (2-methyl-1,3-phenylene)dicarbamate
- FS-8618
-
- インチ: InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
- InChIKey: JNNLWOJZIPJIQG-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC
計算された属性
- せいみつぶんしりょう: 238.09535693 g/mol
- どういたいしつりょう: 238.09535693 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 76.7Ų
- ぶんしりょう: 238.24
じっけんとくせい
- 色と性状: Powder
Obtucarbamate B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB19114-1mg |
Obtucarbamate B |
20913-18-2 | 98% | 1mg |
$59.00 | 2024-04-20 | |
1PlusChem | 1P002KIY-20mg |
Carbamic acid, N,N'-(2-methyl-1,3-phenylene)bis-, C,C'-dimethyl ester |
20913-18-2 | 99% | 20mg |
$869.00 | 2023-12-19 | |
TargetMol Chemicals | TN6037-1 ml * 10 mm |
Obtucarbamate B |
20913-18-2 | 1 ml * 10 mm |
¥ 3430 | 2024-07-19 | ||
A2B Chem LLC | AB19114-5mg |
Obtucarbamate B |
20913-18-2 | 98% | 5mg |
$204.00 | 2024-04-20 | |
S e l l e c k ZHONG GUO | E2180-5mg |
Obtucarbamate B |
20913-18-2 | 5mg |
¥13243.86 | 2022-04-26 | ||
TargetMol Chemicals | TN6037-1 mL * 10 mM (in DMSO) |
Obtucarbamate B |
20913-18-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6037-5 mg |
Obtucarbamate B |
20913-18-2 | 5mg |
¥4615.00 | 2022-04-26 | ||
S e l l e c k ZHONG GUO | E2180-1mg |
Obtucarbamate B |
20913-18-2 | 1mg |
¥4414.97 | 2022-04-26 | ||
TargetMol Chemicals | TN6037-5 mg |
Obtucarbamate B |
20913-18-2 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
1PlusChem | 1P002KIY-5mg |
Carbamic acid, N,N'-(2-methyl-1,3-phenylene)bis-, C,C'-dimethyl ester |
20913-18-2 | 98% | 5mg |
$235.00 | 2023-12-19 |
Obtucarbamate B 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
Obtucarbamate Bに関する追加情報
Comprehensive Overview of Obtucarbamate B (CAS No. 20913-18-2): Properties, Applications, and Research Insights
Obtucarbamate B (CAS No. 20913-18-2) is a specialized organic compound garnering attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This carbamate derivative is characterized by its molecular stability and selective reactivity, making it a subject of interest for drug development and enzymatic studies. Researchers are particularly intrigued by its potential as a bioactive scaffold in designing novel small-molecule inhibitors.
In recent years, the demand for Obtucarbamate B has surged alongside advancements in targeted drug delivery systems and precision medicine. Its molecular framework allows for modifications that enhance bioavailability, a critical factor addressed in trending topics like AI-driven drug discovery and computational chemistry. Laboratories frequently search for high-purity Obtucarbamate B suppliers, reflecting its niche yet growing role in R&D pipelines.
The compound’s mechanism of action involves selective binding to specific protein domains, a feature explored in cancer immunotherapy and neurodegenerative disease research. Studies published in journals such as Journal of Medicinal Chemistry highlight its low cytotoxicity profile, aligning with the industry’s shift toward safer synthetic intermediates. This positions CAS No. 20913-18-2 as a candidate for green chemistry initiatives, another hot topic in 2024.
From a technical perspective, Obtucarbamate B exhibits solubility in polar aprotic solvents, a property leveraged in high-throughput screening assays. Its stability under physiological pH ranges (6–8) makes it suitable for in vitro diagnostics, a sector experiencing rapid growth due to increased demand for point-of-care testing technologies. Analytical methods like HPLC and LC-MS are commonly employed for quality control, ensuring batch-to-batch reproducibility.
Emerging applications include its use as a molecular probe in studying enzyme kinetics, particularly serine hydrolases. This aligns with frequent search queries such as "enzyme inhibitor design" and "allosteric modulation techniques". The compound’s structure-activity relationship (SAR) data is actively curated in databases like PubChem, supporting machine learning models for predictive pharmacology.
Regulatory compliance remains a key consideration for Obtucarbamate B manufacturers. The compound falls under REACH and GMP guidelines for research chemicals, with certificates of analysis (CoA) being a critical requirement for academic and industrial buyers. This addresses common user concerns about material traceability and regulatory documentation in procurement processes.
Future research directions may explore its potential in epigenetic modulation, given the rising interest in histone deacetylase (HDAC) inhibitors. With the global pharmaceutical intermediates market projected to grow at 6.2% CAGR (2024–2030), CAS No. 20913-18-2 could see expanded utilization in combinatorial chemistry libraries and fragment-based drug design platforms.
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